TC-G 1001

Description

Structure

3D Structure

Properties

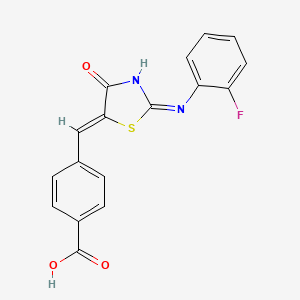

IUPAC Name |

4-[(Z)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCKPHBALHXMIR-ZROIWOOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of TC-G 1001: A Potent GPR35 Agonist in Bone Remodeling and Neurobiology

Executive Summary

G protein-coupled receptor 35 (GPR35) has emerged as a critical therapeutic target in inflammatory diseases, neurobiology, and bone remodeling. Despite being classified as an orphan receptor, the discovery of highly selective synthetic agonists has accelerated our understanding of its physiological role. TC-G 1001 stands out as a premier, high-affinity GPR35 agonist.

This technical guide provides an in-depth analysis of the mechanism of action of TC-G 1001. Designed for drug development professionals and molecular biologists, it synthesizes current pharmacological data, maps the downstream signal transduction cascades, and outlines self-validating experimental protocols for investigating GPR35 activity in primary human cells.

Pharmacological Profile and Selectivity

TC-G 1001 (Chemical Name: 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid) was developed to overcome the limitations of early GPR35 modulators like Zaprinast and Kynurenic acid [1].

Historically, researchers relied on Zaprinast to study GPR35; however, Zaprinast is a known inhibitor of cyclic GMP phosphodiesterases (PDE5 and PDE6), confounding experimental results with off-target effects. Furthermore, Zaprinast exhibits markedly reduced potency at human GPR35 compared to rat orthologs. TC-G 1001 resolves this by displaying a 1000-fold greater potency at the human GPR35 receptor relative to mouse and rat orthologs, with no significant PDE cross-reactivity [1, 3].

Quantitative Pharmacodynamics

The superiority of TC-G 1001 is best illustrated through its binding affinity and activation metrics across different assay formats (Table 1).

Table 1: Pharmacological Comparison of TC-G 1001 vs. Zaprinast

| Pharmacological Metric | TC-G 1001 | Zaprinast | Causality / Experimental Implication |

| Primary Target | GPR35 (Agonist) | GPR35 (Agonist) | TC-G 1001 drives specific receptor conformational changes. |

| Known Off-Targets | None identified | PDE5, PDE6 (Inhibitor) | TC-G 1001 prevents cAMP/cGMP artifactual accumulation. |

| pEC50 (β-arrestin assay) | 7.59 | 5.4 | Higher affinity allows for nanomolar dosing regimens. |

| pEC50 (Gαq-i5 Ca²⁺ assay) | 8.36 | ~7.1 | Demonstrates robust coupling in chimeric G-protein models. |

| Species Selectivity | Human > Mouse/Rat | Rat > Human | TC-G 1001 is the optimal probe for human translational models. |

Core Mechanism of Action: GPR35 Signal Transduction

The mechanism of action of TC-G 1001 is rooted in its ability to stabilize the active conformation of GPR35, facilitating the exchange of GDP for GTP on associated heterotrimeric G-proteins.

G-Protein Coupling Dynamics

While GPR35 can couple to multiple G-proteins depending on the cellular context (and is often forced to couple to Gαq via chimeric Gαq-i5 in high-throughput screening), endogenous activation by TC-G 1001 primarily drives signaling through Gαi/o and Gα12/13 pathways [2].

-

Gαi/o Pathway: Activation leads to the inhibition of adenylyl cyclase, preventing cAMP accumulation. In neuronal tissues, the dissociated Gβγ subunits directly modulate voltage-gated calcium channels (CaV), leading to a reduction in spontaneous action potentials [3].

-

Gα12/13 Pathway: In osteoclasts and immune cells, TC-G 1001 suppresses the phosphorylation cascades of c-Src (Tyr419) and Akt1/2/3.

-

Transcriptional Repression: The dampening of c-Src and Akt signaling subsequently reduces the activation of critical transcription factors, notably NFκB (p65 subunit) and CREB. This prevents the nuclear translocation of NFATc1, halting the expression of target genes like MMP9 [2].

-

β-Arrestin Recruitment: TC-G 1001 is a potent recruiter of β-arrestin 2, which mediates receptor desensitization and internalization.

Figure 1: GPR35 signal transduction pathway activated by TC-G 1001.

Physiological Implications: Bone Remodeling

Recent breakthroughs have highlighted GPR35 as a master regulator of osteoclast activity. Expression of GPR35 is significantly downregulated in osteoporosis patients, and Gpr35-knockout mice exhibit severely reduced bone mass [2].

When primary human osteoclasts are treated with TC-G 1001, the resulting Gi/o and G12/13 signaling cascade induces profound phenotypic changes:

-

Suppression of Resorption: TC-G 1001 significantly reduces bone resorption pit formation and tartrate-resistant acid phosphatase (TRAP) enzyme activity.

-

Induction of Apoptosis: Prolonged exposure (72 hours) to TC-G 1001 triggers caspase-mediated apoptosis in mature osteoclasts without inducing cellular senescence [2].

-

Therapeutic Benchmarking: In vitro assays demonstrate that the anti-resorptive efficacy of TC-G 1001 is comparable to current frontline osteoporosis therapeutics, including denosumab and alendronic acid [2].

Validated Experimental Protocols

To ensure a self-validating experimental system , the following protocol for assessing osteoclast activity integrates both pharmacological (ML145 antagonist) and genetic (GPR35 siRNA) negative controls. This dual-control approach isolates GPR35-specific effects from potential off-target artifacts, ensuring high-fidelity data.

Step-by-Step Methodology: Osteoclast Resorption Assay

Phase 1: Cell Isolation and Differentiation

-

Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Seed monocytes in 96-well plates coated with bovine cortical bone slices.

-

Culture for 7–10 days in α-MEM supplemented with 10% FBS, 25 ng/mL M-CSF, and 50 ng/mL RANKL to induce differentiation into mature, multinucleated osteoclasts.

Phase 2: Self-Validating Treatment Regimen 4. Control Establishment: Pre-incubate designated control wells with 10 µM ML145 (a highly selective GPR35 antagonist) for 1 hour. Causality: This proves that subsequent effects are strictly receptor-mediated. 5. Agonist Application: Treat the cells with 1 µM TC-G 1001. Maintain treatment for 72 hours. 6. Genetic Validation (Parallel Cohort): Transfect a parallel cohort of mature osteoclasts with GPR35 siRNA (vs. scrambled siRNA) 24 hours prior to TC-G 1001 treatment. Causality: If TC-G 1001 reduces resorption in scrambled siRNA but fails to do so in GPR35 siRNA cells, the mechanism is definitively confirmed.

Phase 3: Quantification and Analysis 7. TRAP Assay: Collect conditioned media and measure TRAP enzyme activity using a colorimetric substrate (e.g., pNPP) at 405 nm. 8. Pit Analysis: Remove cells from the bone slices using ammonium hydroxide. Stain slices with 1% toluidine blue and quantify the resorbed area using automated microscopy and image analysis software. 9. Signaling Validation: Lyse a subset of cells in RIPA buffer and perform Western blotting for pSrc (Tyr419) and p-NFκB (p65) to confirm intracellular pathway inhibition.

Figure 2: Self-validating workflow for assessing osteoclast activity.

Conclusion & Therapeutic Potential

TC-G 1001 represents a pivotal tool compound in modern pharmacology. By selectively agonizing GPR35 without the off-target PDE inhibition seen in earlier molecules, it allows researchers to accurately map the Gi/o and G12/13 signaling networks. Its profound ability to inhibit osteoclast-mediated bone resorption and induce targeted apoptosis positions GPR35 agonism as a highly promising, untapped therapeutic avenue for osteoporosis and inflammatory bone loss.

References

-

Price, M. L., Wyatt, R. A., Crastin, A., Jamaluddin, A., Hardy, R. S., Frost, M., & Gorvin, C. M. (2023). "G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells." bioRxiv. URL:[Link]

-

Mackenzie, A. E., & Milligan, G. (2017). "The emerging pharmacology and function of GPR35 in the nervous system." Neuropharmacology, 113(Pt B), 661-671. URL:[Link]

Technical Monograph: TC-G 1001 as a Selective GPR35 Agonist

This technical guide provides a rigorous analysis of TC-G 1001, focusing on its application as a high-affinity, species-selective agonist for GPR35.

Part 1: Executive Summary & Core Directive

The Directive: TC-G 1001 is the reference standard agonist for human GPR35 (G protein-coupled receptor 35). Unlike older ligands such as zaprinast or kynurenic acid, TC-G 1001 offers nanomolar potency and high selectivity.

The Critical Caveat (The "Species Trap"): Researchers must exercise extreme caution regarding species orthologs. TC-G 1001 displays >1000-fold selectivity for human GPR35 over rat/mouse orthologs .[1] Consequently, it is unsuitable for standard wild-type rodent models of pain or colitis. Attempting to use TC-G 1001 in murine in vivo models without humanized receptors will yield false negatives or require toxicologically irrelevant doses. This guide focuses on its primary utility: human cellular target validation .

Part 2: Chemical & Pharmacological Profile

Chemical Identity

-

IUPAC Name: 4-[[(2Z)-2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid

-

Molecular Formula:

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Molecular Weight: 342.34 g/mol [1]

-

Solubility: Soluble in DMSO (up to 100 mM). Poor aqueous solubility; requires careful preparation of stock solutions.

Pharmacological Metrics

TC-G 1001 is a full agonist that stabilizes the active conformation of GPR35, recruiting

| Metric | Value (Human GPR35) | Value (Rat/Mouse GPR35) | Note |

| ~20 - 30 nM | > 30,000 nM | >1000x selectivity ratio. | |

| G | High Efficacy | Negligible | Measured via RhoA or DMR assays. |

| Ca | ~5 - 10 nM | Inactive | Requires |

| Selectivity | High vs. GPR55, GPR84 | N/A | Clean profile against related orphan GPCRs. |

Expert Insight: The potency discrepancy is due to sequence divergence in the transmembrane domain III (TM3). Specifically, arginine and tyrosine residues conserved in the human ortholog are critical for TC-G 1001 binding but are distinct in rodents.

Part 3: Mechanism of Action & Signaling[2][3]

TC-G 1001 acts as a balanced agonist in human systems, driving both canonical G-protein signaling and

Signaling Architecture

Upon binding, TC-G 1001 induces a conformational shift that:

-

Activates

: Leading to RhoA activation, cytoskeletal remodeling, and potential transcriptional changes (e.g., via SRF). -

Recruits

-arrestin-2: Leading to receptor desensitization, internalization, and scaffolding of MAPK pathways (ERK1/2 phosphorylation). -

Modulates Calcium: In cells expressing

or chimeric

Visualization: GPR35 Signaling Network

Caption: TC-G 1001 drives dual signaling via G13-RhoA (cytoskeletal) and Beta-arrestin-2 (internalization/MAPK).

Part 4: Validated Experimental Protocols

Protocol A: -Arrestin Recruitment (PathHunter/Tango)

Purpose: Quantitative assessment of agonist potency (

Materials:

-

HEK293 cells stably expressing human GPR35-PK1 and

-arrestin-EA (Enzyme Acceptor). -

TC-G 1001 Stock: 10 mM in 100% DMSO.

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

Workflow:

-

Cell Plating: Seed 10,000 cells/well in 384-well white-walled plates. Incubate 24h at 37°C.

-

Compound Prep: Prepare 10-point serial dilution of TC-G 1001 in Assay Buffer (Range: 10

M to 0.1 nM).-

Control: Use DMSO (vehicle) and Zaprinast (positive control, expect

M potency).

-

-

Stimulation: Add 5

L of 5x compound solution to cells (20 -

Incubation: Incubate for 90 minutes at 37°C (allows sufficient recruitment and complementation).

-

Detection: Add detection reagent (substrate). Incubate 60 min at RT in dark.

-

Read: Measure chemiluminescence on a plate reader (e.g., EnVision).

Self-Validation Check:

-

Z' Factor: Should be > 0.5.

-

Reference: TC-G 1001

should be 10–50 nM. If >100 nM, check compound stability or cell line expression levels.

Protocol B: Dynamic Mass Redistribution (DMR/Label-Free)

Purpose: To detect holistic GPR35 activation (

Workflow:

-

Seeding: Plate HT-29 cells in fibronectin-coated 384-well biosensor microplates.

-

Equilibration: Wash cells with assay buffer (HBSS + 20mM HEPES) and equilibrate for 2h at 26°C inside the reader (e.g., EnSpire or Epic).

-

Baseline: Record baseline optical signature for 5 minutes.

-

Addition: Inject TC-G 1001 (Final conc: 100 nM).

-

Kinetic Read: Monitor wavelength shift (pm) for 60 minutes.

-

Signature: GPR35 activation typically yields a positive DMR phase peaking at 5–10 min (G13/Rho mediated cytoskeletal spreading).

-

-

Specificity Check: Pre-treat with ML-145 (1

M), a selective GPR35 antagonist. The TC-G 1001 signal must be abolished.

Workflow Diagram: Compound Validation

Caption: Validation workflow emphasizing the mandatory human vs. rodent counter-screen.

Part 5: Therapeutic Applications & Translational Limits

Target Indications

-

Inflammatory Bowel Disease (IBD): GPR35 is highly expressed in intestinal epithelial cells and macrophages. TC-G 1001 promotes epithelial repair and reduces cytokine secretion in human tissue models.

-

Pain/Nociception: GPR35 modulates neuronal excitability in DRG neurons.

-

Metabolic Regulation: Potential role in GLP-1 secretion (L-cells).

The Translational Gap

Do not use TC-G 1001 for in vivo mouse studies.

-

Reason: The mouse ortholog is insensitive to TC-G 1001 at physiological concentrations.

-

Consequence: High doses (e.g., 50 mg/kg) required to force murine receptor activation will likely cause off-target toxicity, confounding results.

-

Solution:

-

Use Zaprinast or Cromolyn for wild-type rodent models (though they are less potent/selective).

-

Use Humanized GPR35 Knock-in Mice for testing TC-G 1001.

-

Rely on Human Organoids (colonoids) for functional validation.

-

References

-

Neetoo-Isseljee, Z. et al. (2013).[1] "High-Throughput Identification and Characterization of Novel, Species-Selective GPR35 Agonists." Journal of Pharmacology and Experimental Therapeutics.

- Key Finding: Identifies TC-G 1001 (Compound 1) as a high-potency human-selective agonist.

-

Jenkins, L. et al. (2012). "Antagonists of GPR35 display high species ortholog selectivity and varying modes of action." Journal of Pharmacology and Experimental Therapeutics.

- Key Finding: Establishes the structural basis (TM3 residues) for the species selectivity of GPR35 ligands.

-

Milligan, G. (2011). "G protein-coupled receptor 35."[2][4][5][6] Chemical Reviews.

- Key Finding: Comprehensive review of GPR35 signaling (G13/Arrestin) and pharmacology.

-

Divorty, N. et al. (2015). "G protein-coupled receptor 35: an emerging target in inflammatory bowel disease." Frontiers in Pharmacology.

- Key Finding: Discusses the therapeutic relevance of GPR35 in IBD and the need for selective agonists.

Sources

- 1. TC-G 1001 | GPR35 | Tocris Bioscience [tocris.com]

- 2. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammatory Bowel Disease (IBD) Models_GemPharmatech [en.gempharmatech.com]

- 4. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Species Selectivity & Pharmacology of TC-G 1001

This guide serves as a technical manual for researchers investigating TC-G 1001 , a potent and highly selective agonist of the orphan G protein-coupled receptor GPR35 . It addresses the critical challenge of species selectivity , a defining characteristic of this compound that dictates experimental design and preclinical strategy.

Executive Summary: The Ortholog Challenge

TC-G 1001 (Chemical Name: 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid) is a synthetic small-molecule agonist of GPR35. While it serves as a high-affinity probe for human GPR35, it exhibits negligible activity at rodent orthologs.[1][2]

This distinct species selectivity profile (>1000-fold potency shift) renders standard wild-type mouse and rat models ineffective for pharmacological evaluation, necessitating specific "humanized" translational strategies.

Mechanistic Basis of Selectivity

The species dichotomy of TC-G 1001 is not a pharmacokinetic artifact but a structural pharmacodynamic reality driven by sequence divergence in the receptor's transmembrane (TM) binding pocket.

Structural Divergence (Human vs. Rodent)

GPR35 exhibits significant sequence heterogeneity across mammalian species.[3] The binding pocket of human GPR35 contains specific arginine residues that interact with the carboxylate moiety typical of GPR35 agonists (like TC-G 1001, Zaprinast, and Pamoic acid).

-

Critical Residues: Mutagenesis studies suggest that arginine residues in TM3 and TM4 (e.g., Arg164 in human) are critical for high-affinity binding.

-

The Rodent Deficit: In rat and mouse orthologs, key positively charged residues found in the human receptor are often replaced by uncharged or sterically distinct amino acids (e.g., Glutamine). This loss of electrostatic anchoring prevents TC-G 1001 from stabilizing the active conformation of the rodent receptor.

Signaling Pathway Activation

Upon binding to Human GPR35 , TC-G 1001 triggers two primary signaling cascades. In rodents, these pathways remain quiescent even at high compound concentrations.

Figure 1: Differential signaling activation. TC-G 1001 robustly activates Gα13 and β-arrestin pathways in human receptors but fails to engage rodent orthologs.

Pharmacological Profile & Data

The following data summarizes the potency disparity. Researchers must use these values to calibrate assay windows.

Table 1: Comparative Potency of TC-G 1001

| Species | Receptor Ortholog | Assay Type | Potency (pEC50) | EC50 (Approx) | Activity Status |

| Human | hGPR35 | β-Arrestin Recruitment | 7.59 | ~25 nM | Full Agonist |

| Human | hGPR35 | Gαqi5 Ca2+ Flux | 8.36 | ~4 nM | Full Agonist |

| Rat | rGPR35 | IP1 Accumulation | < 4.0 | > 10,000 nM | Inactive |

| Mouse | mGPR35 | IP1 Accumulation | < 4.0 | > 10,000 nM | Inactive |

Note: Data derived from Tocris Bioscience and validated literature sources [1][2].

Preclinical Development Strategy

Because TC-G 1001 is "blind" to the rodent receptor, efficacy studies in wild-type mice (e.g., DSS-induced colitis models for IBD) will yield false negatives.

Recommended Translational Workflow

-

In Vitro Validation: Always confirm activity in human HEK293 or CHO cells overexpressing hGPR35 before moving to tissue.

-

Safety Testing: Rodents can still be used for off-target toxicity (checking if the molecule hits other targets), but not for on-target safety margins.

-

Efficacy Models:

-

Humanized Mice: Use CRISPR/Cas9 knock-in mice where the murine Gpr35 gene is replaced by the human GPR35 sequence.

-

Alternative Species: While dog/primate homology is generally closer to humans, specific validation of TC-G 1001 potency in these species is required via ex vivo assays (e.g., PBMC stimulation) prior to in vivo use.

-

Experimental Protocols

Protocol A: Validating Selectivity via Calcium Flux

This protocol uses a chimeric G-protein (Gαqi5) to force GPR35 (normally Gα13-coupled) to signal via Calcium, allowing high-throughput measurement.

Materials:

-

HEK293 cells stably transfected with hGPR35 or rGPR35.

-

FLIPR Calcium 6 Assay Kit.

-

TC-G 1001 Stock (10 mM in DMSO).

Step-by-Step:

-

Cell Plating: Seed 50,000 cells/well in black-walled 96-well poly-D-lysine plates. Incubate overnight at 37°C.

-

Dye Loading: Remove media and add 100 µL Loading Buffer (HBSS + 20mM HEPES + Calcium 6 dye). Incubate 1 hour at 37°C.

-

Compound Prep: Prepare serial dilutions of TC-G 1001 in HBSS (Range: 1 nM to 100 µM).

-

Control: Use Zaprinast (known to hit both species, albeit weakly) as a positive control for rat cells to prove cell viability.

-

-

Measurement: Transfer plate to FLIPR/FlexStation.

-

Injection: Inject 25 µL of compound. Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

-

Analysis: Normalize to baseline. Plot Log[Concentration] vs. % Response.

-

Expected Result: Sigmoidal curve for Human cells (EC50 < 50 nM). Flat line for Rat cells.

-

Protocol B: Screening Workflow Visualization

Use this logic flow to screen novel analogs for improved cross-species potency.

Figure 2: Screening logic for GPR35 modulators. TC-G 1001 falls into the "Human-Specific Hit" category.

References

-

Jenkins, L. et al. (2012). Antagonists of GPR35 display high species ortholog selectivity and varying modes of action.[1][4] Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Milligan, G. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2.[5][6] British Journal of Pharmacology.[5] [Link]

-

Mackenzie, A.E. et al. (2014).[7] Analysis of the pharmacology and signal transduction of the G protein-coupled receptor 35. [Link][6]

Sources

- 1. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: TC-G 1001 for Human GPR35 Functional Interrogation

Executive Summary

TC-G 1001 (8-(2-fluorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)thiazolo[5,4-b]pyridin-2-amine derivatives class) represents the current "tool of choice" for interrogating human GPR35 (G protein-coupled receptor 35). Unlike the historical reference agonist Zaprinast, which exhibits moderate potency at rodent orthologs but poor efficacy at the human receptor, TC-G 1001 is highly potent and selective for the human isoform.

This guide details the physicochemical properties, signaling mechanisms, and validated experimental protocols for using TC-G 1001 to study GPR35, specifically focusing on its unique

The Molecular Profile & Species Orthology Challenge

The "Zaprinast Paradox"

For years, GPR35 research was confounded by species ortholog differences. Zaprinast, a PDE inhibitor, is a potent agonist for rat GPR35 (

TC-G 1001 resolves this translational gap. It acts as a super-agonist at human GPR35, displaying nanomolar potency, while retaining selectivity against related targets like GPR55 and GPR84.

Physicochemical Properties

| Property | Detail |

| Chemical Name | 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid |

| Molecular Weight | 342.34 g/mol |

| Solubility | Soluble in DMSO (up to 100 mM).[1] Insoluble in water. |

| Selectivity | >100-fold selective for GPR35 over GPR55, GPR84, and CB1/CB2. |

| Key Advantage | Human-Specific Potency: |

Signaling Mechanics: and -Arrestin

GPR35 is an atypical GPCR. While it can couple to

- Pathway: Leading to RhoA activation and cytoskeletal reorganization.

- -Arrestin Recruitment: Leading to receptor internalization and desensitization.[2]

The diagram below illustrates the dual-signaling capability triggered by TC-G 1001.

Figure 1: TC-G 1001 activates GPR35, driving G13-mediated cytoskeletal changes (measurable via DMR) and Beta-arrestin recruitment.

Experimental Protocols

Protocol A: Label-Free Dynamic Mass Redistribution (DMR)

Rationale: Since GPR35 couples strongly to

Materials:

-

Cell Line: HT-29 (Human Colorectal Adenocarcinoma) - High endogenous GPR35 expression.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Workflow:

-

Seeding:

-

Seed HT-29 cells at 15,000 cells/well in a 384-well DMR microplate.

-

Culture for 20–24 hours to form a confluent monolayer.

-

-

Starvation (Synchronization):

-

Wash cells 2x with Assay Buffer.

-

Incubate in Assay Buffer for 2 hours at 37°C (ambient air) to equilibrate the biosensor baseline.

-

-

Baseline Reading:

-

Record baseline wavelength shift (pm) for 5–10 minutes.

-

-

Compound Injection:

-

Prepare 5x concentration of TC-G 1001 in Assay Buffer.

-

Inject TC-G 1001 (Final Conc: 1 nM – 10

).

-

-

Kinetic Measurement:

-

Continuously record DMR signal for 60 minutes.

-

Data Analysis: Calculate the Area Under the Curve (AUC) or Peak Response (pm) relative to the DMSO control.

-

Validation Check: Pre-treat cells with ML-145 (10

Protocol B: -Arrestin Recruitment (BRET)

Rationale: To confirm specific receptor engagement and desensitization mechanics.

Workflow:

-

Transfection: Co-transfect HEK293T cells with GPR35-Rluc (Donor) and YFP-

-arrestin2 (Acceptor). -

Stimulation: Add TC-G 1001 (0.1 nM – 10

). -

Detection: Measure BRET ratio (Emission 530nm / Emission 480nm) after 15–30 minutes.

-

Result: TC-G 1001 typically yields a pEC50 of ~7.6 in this assay [1].

Quantitative Data Summary

The following table summarizes the potency of TC-G 1001 compared to historical ligands. Note the shift in potency between Human and Rat orthologs.[1][4][5]

| Ligand | Assay Type | Human GPR35 ( | Rat GPR35 ( | Notes |

| TC-G 1001 | 7.59 ± 0.05 | ~6.0 | High Human Selectivity [1] | |

| TC-G 1001 | DMR (HT-29) | 8.0 - 8.5 | N/A | Endogenous system |

| Zaprinast | 5.30 | 7.02 | Rodent Preferring [2] | |

| Kynurenic Acid | < 4.5 | 5.5 | Weak/Debated Endogenous Ligand |

Troubleshooting & Controls

Self-Validating the System

When establishing a GPR35 assay, you must prove the signal is receptor-mediated and not an artifact of the compound's chemistry.

-

Antagonist Blockade: Use ML-145 or CID-2745687 .[5] If TC-G 1001 response is not inhibited by these, the signal is off-target.

-

Pertussis Toxin (PTX): GPR35 signaling in DMR is often partially PTX-insensitive (due to

contribution). If your signal is 100% blocked by PTX, verify you are not observing a pure -

DMSO Normalization: TC-G 1001 is hydrophobic. Ensure DMSO concentration is matched exactly (0.1%) in vehicle controls to prevent refractive index errors in DMR assays.

Figure 2: Linear workflow for the Label-Free DMR assay with critical antagonist control step.

References

-

Tocris Bioscience. TC-G 1001 Product Information & Biological Activity. Retrieved from

-

Milligan, G. (2011). Ligand pharmacology of the G protein-coupled receptor GPR35.[4][5][6][7][8][9] ACS Chemical Neuroscience. Retrieved from

-

Jenkins, L., et al. (2010).[9] Antagonists of GPR35 display high species ortholog selectivity.[5] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

-

Neetoo-Isseljee, Z., et al. (2013). GPR35 agonists identified using a dynamic mass redistribution assay.[7][8][10][11] Journal of Biomolecular Screening. Retrieved from

Sources

- 1. TC-G 1001 | GPR35 | Tocris Bioscience [tocris.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Validation of the novel label-free dynamic mass redistribution technology and its application for functional analysis of G protein-coupled receptors [bonndoc.ulb.uni-bonn.de]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 8. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Targeting GPR35 in Inflammatory Bowel Disease (IBD): A Technical Guide on the Efficacy and Mechanism of TC-G 1001

Executive Summary

GPR35 (G protein-coupled receptor 35) has emerged as a critical therapeutic target in Inflammatory Bowel Disease (IBD) and Visceral Pain . Genome-wide association studies (GWAS) have repeatedly identified GPR35 as a risk locus for Ulcerative Colitis (UC) and Primary Sclerosing Cholangitis (PSC). The receptor regulates intestinal epithelial barrier integrity, macrophage cytokine release, and nociceptive signaling in dorsal root ganglia.

TC-G 1001 is a potent, synthetic, small-molecule agonist of GPR35. Unlike low-potency endogenous ligands (e.g., Kynurenic Acid), TC-G 1001 serves as a high-affinity probe for dissecting GPR35 pharmacology. However, its utility is strictly bound by a critical species selectivity profile : it is highly potent at the human receptor but displays negligible activity at rodent orthologs.

This guide outlines the mechanistic role of GPR35 in IBD, provides the physicochemical profile of TC-G 1001, and details validated protocols for its use, emphasizing the necessity of human-centric models (e.g., Caco-2, Organoids) over standard murine models for this specific compound.

Target & Compound Profile

The Target: GPR35 in IBD

-

Expression: Highly enriched in colonic epithelial cells (CECs), macrophages, and dorsal root ganglion (DRG) neurons.

-

Pathology: In IBD, GPR35 expression is often downregulated. Activation of GPR35 promotes epithelial repair (restitution), reduces TNF

secretion from macrophages, and dampens visceral hypersensitivity. -

Signaling: GPR35 is a G

/G

The Compound: TC-G 1001[1]

-

Chemical Name: 4-[(2-[(2-Fluorophenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoic acid

-

Mechanism: Orthosteric Agonist.

-

Key Characteristic: High Human Selectivity.

-

Solubility: Soluble in DMSO (up to 100 mM). Poor aqueous solubility requires careful formulation for cellular assays.

Comparative Ligand Profiling (The "Species Trap")

Researchers frequently fail to replicate in vitro human data in in vivo mouse models because they overlook the species selectivity of TC-G 1001.

| Ligand | Human GPR35 Potency (pEC | Mouse GPR35 Potency (pEC | Selectivity Ratio (Human/Mouse) | Primary Utility |

| TC-G 1001 | ~8.36 | < 5.0 (Inactive) | > 1000-fold | Human Cell Lines / Organoids |

| Zaprinast | ~5.30 | ~6.00 | ~0.2 (Rodent pref.) | Rodent In Vivo Models (Reference) |

| Pamoic Acid | ~7.28 | ~4.5 (Weak) | High Human | Human Assays (Partial Agonist) |

| Kynurenic Acid | ~4.50 | ~4.50 | Equipotent (Low) | Endogenous Reference |

| Lodoxamide | ~8.00 | ~8.00 | Equipotent | Cross-species Translation |

Critical Directive: Do NOT use TC-G 1001 for murine in vivo colitis models (e.g., DSS-induced colitis) unless using a humanized GPR35 mouse strain. For wild-type mice, use Zaprinast or Lodoxamide . Use TC-G 1001 exclusively for human cellular assays.

Mechanistic Insight: Signaling Pathways

GPR35 activation by TC-G 1001 triggers a dual-pathway response essential for mucosal healing.

-

G

/ RhoA Pathway: Promotes cytoskeletal rearrangement, driving epithelial cell migration (restitution) to close ulcerative wounds. -

-Arrestin-2 Pathway: Dominant pathway for TC-G 1001. Leads to receptor internalization and scaffolding of anti-inflammatory kinases, inhibiting NF-

Caption: TC-G 1001 drives mucosal healing via G12/13-mediated actin remodeling and anti-inflammatory effects via β-arrestin-2 recruitment.

Experimental Protocols

Protocol A: Human -Arrestin Recruitment Assay (The "Gold Standard" for TC-G 1001)

Because GPR35 G-protein coupling can be difficult to measure due to low signal-to-noise ratios in standard cAMP assays,

System: PathHunter® (DiscoveRx) or Bioluminescence Resonance Energy Transfer (BRET) in HEK293T cells.

Materials:

-

HEK293T cells expressing Human GPR35-Luciferase (Donor) and

-Arrestin-YFP (Acceptor). -

TC-G 1001 Stock: 10 mM in 100% DMSO.

-

Vehicle: HBSS + 0.1% BSA (Fatty acid-free).

Step-by-Step Workflow:

-

Cell Seeding: Plate transfected HEK293T cells at 20,000 cells/well in a white-walled 96-well plate. Incubate 24h at 37°C/5% CO

. -

Substrate Addition: Aspirate media and replace with 80 µL HBSS. Add 10 µL of coelenterazine h (substrate) for BRET baseline (5 µM final).

-

Ligand Preparation: Serially dilute TC-G 1001 in HBSS/BSA. Range:

M to -

Stimulation: Add 10 µL of 10X TC-G 1001 to cells.

-

Control: Zaprinast (Positive Control, use

M max). -

Vehicle: 0.1% DMSO in HBSS.

-

-

Measurement: Read BRET signal (Emission 535 nm / Emission 480 nm) immediately and every 2 minutes for 20 minutes.

-

Analysis: Plot BRET ratio vs. Log[Agonist]. Calculate EC

.[1]-

Expected Result: TC-G 1001 EC

should be ~10–50 nM (pEC

-

Protocol B: Human Colonic Epithelial Wound Healing (Scratch Assay)

This functional assay validates the G

System: Caco-2 or HT-29 Human Colorectal Adenocarcinoma cells.

Step-by-Step Workflow:

-

Monolayer Formation: Seed Caco-2 cells in 12-well plates. Culture until 100% confluent and differentiated (approx. 14-21 days post-confluence for tight junctions).

-

Starvation: Switch to serum-free media for 12 hours prior to assay to synchronize cells.

-

Wounding: Create a linear scratch using a sterile P200 pipette tip. Wash 2x with PBS to remove debris.

-

Treatment:

-

Group A: Vehicle (0.1% DMSO).

-

Group B: TC-G 1001 (1 µM). Note: 1 µM is saturating for human GPR35.

-

Group C: TC-G 1001 + ML-145 (1 µM, Antagonist) to prove specificity.

-

-

Imaging: Capture images at T=0, T=12h, T=24h using phase-contrast microscopy.

-

Quantification: Measure the wound area using ImageJ. Calculate % Wound Closure.

-

Self-Validation: TC-G 1001 treatment should accelerate closure by >30% compared to vehicle. Co-treatment with ML-145 should abolish this effect.

-

Translational Challenges & Future Directions

The primary hurdle for TC-G 1001 is the lack of cross-species potency. While it is an excellent tool for human organoid models or humanized mice, standard C57BL/6 DSS-colitis models will yield false negatives.

Decision Logic for Researchers:

Caption: Workflow for selecting the appropriate GPR35 ligand based on species origin.

Future Development: Drug development is currently shifting toward "balanced" agonists like Lodoxamide or novel thiazolidine derivatives that maintain high potency across both human and rodent orthologs to facilitate seamless translational efficacy studies.

References

-

Neetoo-Isseljee, Z. et al. (2013). High-throughput identification and characterization of novel, species-selective GPR35 agonists. Journal of Pharmacology and Experimental Therapeutics.

-

Milligan, G. (2011). G protein-coupled receptor 35.[][1][3][4][5] British Journal of Pharmacology.

-

Divorty, N. et al. (2015). G protein-coupled receptor 35: an emerging target in inflammatory bowel disease.[5] Frontiers in Pharmacology.

-

Zhao, P. et al. (2010).[] Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity.[4][6] Molecular Pharmacology.

-

Mackenzie, A.E. et al. (2014). The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. Molecular Pharmacology.

Sources

- 1. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking GPR35 Pharmacology: An In-Depth Technical Guide to TC-G 1001

Executive Summary

The G protein-coupled receptor 35 (GPR35) has transitioned from an orphan receptor to a highly sought-after therapeutic target, heavily implicated in gastrointestinal inflammation, nociceptive pain, and osteoimmunology. For years, the pharmacological characterization of GPR35 was hindered by the lack of potent, selective tool compounds. Legacy agonists like zaprinast and kynurenic acid suffered from low potency and confounding off-target effects (e.g., phosphodiesterase inhibition).

The development of TC-G 1001 (Chemical Name: 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid) revolutionized this landscape. As a highly selective, nanomolar-potency agonist, TC-G 1001 provides researchers with an indispensable tool for dissecting GPR35 signaling. This whitepaper provides a comprehensive, field-proven guide to the pharmacodynamics, quantitative metrics, and self-validating experimental protocols for utilizing TC-G 1001 in advanced biological research.

Pharmacodynamics and Mechanism of Action (MoA)

GPR35 is a 7-transmembrane domain GPCR that natively couples to Gαi/o and Gα13 pathways, while also recruiting β-arrestin to mediate receptor internalization and distinct downstream signaling cascades[1].

When TC-G 1001 binds to the orthosteric site of , it triggers a conformational change that inhibits adenylyl cyclase (via Gαi/o) and modulates downstream kinases. In specialized cell types like primary human osteoclasts, TC-G 1001-mediated GPR35 activation directly suppresses c-Src and PI3K-Akt signaling. This suppression reduces the phosphorylation of the p65 NFκB subunit and CREB, ultimately impairing NFATc1 nuclear translocation and inducing cellular apoptosis[2].

The Gαq-i5 Chimera Advantage: Measuring native Gαi/o coupling via cAMP inhibition often yields a narrow dynamic range, leading to noisy data in high-throughput screens. To solve this, researchers frequently employ a Gαq-i5 chimeric protein . This engineered G-protein forces the GPR35 receptor to couple to the phospholipase C (PLC) pathway, redirecting the signal to generate inositol monophosphate (IP1) and release intracellular calcium (Ca2+), allowing for robust fluorescent readouts.

Figure 1: GPR35 signaling pathways activated by TC-G 1001, including native cascades and engineered high-throughput assay modifications.

Quantitative Pharmacology: TC-G 1001 vs. Legacy Agonists

TC-G 1001 is categorized as a highly potent agonist, but its efficacy is heavily dependent on the species ortholog being studied. It displays 1000-fold greater potency at the human GPR35 receptor relative to mouse and rat orthologs. Researchers utilizing murine models must account for this discrepancy to avoid false-negative results.

Furthermore, TC-G 1001 is significantly more potent than the legacy compound 3[3]. Because Zaprinast is primarily a PDE5/6/9/11 inhibitor, its use in GPCR assays can confound results by artificially inflating intracellular cGMP/cAMP levels. TC-G 1001 eliminates this off-target noise.

Table 1: Quantitative Pharmacological Profile of TC-G 1001

| Parameter | Value | Assay Type | Reference |

| Potency (Ca2+ flux) | pEC50 = 8.36 (~3.2 nM) | Gαq-i5 Ca2+ release assay | ,[4] |

| Potency (β-arrestin) | pEC50 = 7.59 (~26 nM) | β-arrestin recruitment assay | ,[4] |

| Species Selectivity | >1000-fold (Human vs. Rodent) | IP1 Accumulation Assay | ,[5] |

| Target Specificity | Selective GPR35 Agonist | Functional GPCR Screening | ,[6] |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and E-E-A-T standards, any assay employing TC-G 1001 must incorporate internal causality checks. The observed phenotypic changes must be proven to be strictly GPR35-dependent rather than artifacts of chemical cytotoxicity. This is achieved by utilizing ML145 , a highly selective GPR35 antagonist, or through siRNA-mediated receptor knockdown[7],[8].

Protocol: Human Osteoclast Resorption and Apoptosis Assay

Recent literature demonstrates that GPR35 stimulation by TC-G 1001 2[2] similarly to current osteoporosis drugs. The following self-validating protocol outlines how to measure this effect accurately.

Step 1: Primary Culture & Differentiation Isolate primary human monocytes and differentiate them into mature osteoclasts using M-CSF and RANKL over 6 to 10 days[2].

Step 2: Experimental Setup & Causality Controls Divide the mature osteoclast cultures into three distinct cohorts:

-

Negative Control: Vehicle (DMSO).

-

Experimental: TC-G 1001 (10 nM – 100 nM).

-

Validation (Rescue): Pre-incubate cells with ML145 (10 µM) for 30 minutes prior to adding TC-G 1001. Alternatively, transfect cells with GPR35-specific siRNA 48 hours prior to treatment[8].

Step 3: Agonist Treatment Introduce TC-G 1001 to the culture media. Given its sub-nanomolar to low-nanomolar EC50 (~3.2 nM for Ca2+ flux), concentrations between 10-100 nM are sufficient to ensure complete target engagement without inducing non-specific toxicity[4].

Step 4: Functional Readouts

-

TRAP Activity: After 72 hours, quantify tartrate-resistant acid phosphatase (TRAP) in the conditioned media. TC-G 1001 should induce a statistically significant reduction in TRAP activity[2].

-

Apoptosis Assay: Perform a Caspase-Glo 3/7 assay. TC-G 1001 treatment enhances caspase-mediated apoptosis, reducing the viable pool of resorptive cells[8].

Step 5: Data Interpretation & Validation The reductions in TRAP activity and increases in apoptosis must be reversed in the ML145 co-treated or GPR35 siRNA-transfected wells. If the phenotype is rescued by the antagonist, it definitively proves that TC-G 1001's effects are mediated directly through the GPR35 receptor[2].

Figure 2: Self-validating experimental workflow for assessing TC-G 1001 efficacy in primary osteoclasts.

References

-

TC-G 1001 | GPR35 - Tocris Bioscience . Source: tocris.com.

-

GPR35 agonist 2 | GPR | Arrestin - TargetMol . Source: targetmol.com. 4

-

GPR | BioChemPartner . Source: biochempartner.com. 7

-

494191-73-0 | TC-G 1001| GPR35 agonist 2 - BioChemPartner.com . Source: biochempartner.com. 5

-

TC-G 1001 | GPR35 - Tocris Bioscience . Source: tocris.com.

-

The emerging pharmacology and function of GPR35 in the nervous system - Ovid . Source: ovid.com. 1

-

TC-G 1001 - High-Purity Biochemical Reagent for Signaling Research | APExBIO . Source: apexbt.com. 6

-

G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells - PMC . Source: nih.gov. 2

-

GPR35 - GPCR/G protein - BioCrick . Source: biocrick.com. 3

-

G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells | JBMR Plus | Oxford Academic . Source: oup.com. 8

Sources

- 1. ovid.com [ovid.com]

- 2. G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR35 - GPCR/G protein - BioCrick [biocrick.com]

- 4. GPR35 agonist 2 | GPR | Arrestin | TargetMol [targetmol.com]

- 5. 494191-73-0 | TC-G 1001| GPR35 agonist 2;GPR 35 agonist 2;GPR-35 agonist 2|BioChemPartner [biochempartner.com]

- 6. apexbt.com [apexbt.com]

- 7. GPR | BioChemPartner [biochempartner.com]

- 8. academic.oup.com [academic.oup.com]

Preclinical Safety, Toxicity, and Pharmacological Profiling of TC-G 1001: A Comprehensive Technical Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic Safety, Off-Target Liability, and Self-Validating Assay Design

The Translatability Paradox: Species-Specific Pharmacology

Evaluating the safety and toxicity profile of a tool compound requires a fundamental understanding of its target binding kinetics. TC-G 1001 (4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid) is a highly potent, synthetic agonist of the G protein-coupled receptor 35 (GPR35).

From a toxicological perspective, the most critical feature of TC-G 1001 is its profound species selectivity. In standard

The Causality of Experimental Design: This extreme species divergence means that traditional rodent-based in vivo maximum tolerated dose (MTD) or dose-ranging toxicity studies will yield false negatives for target-mediated (on-target) toxicity. To accurately assess the physiological safety of TC-G 1001, researchers must rely on humanized in vitro models, primary human cell lines, or transgenic mice expressing human GPR35[1].

Mechanistic Safety: On-Target vs. Off-Target Dynamics

The toxicity profile of any receptor agonist is divided into exaggerated pharmacology (on-target effects) and unintended interactions (off-target liabilities).

On-Target Physiological Modulation

GPR35 is predominantly expressed in gastrointestinal tissues, immune cells, and bone[2]. Activation of GPR35 by TC-G 1001 does not induce classical systemic toxicity; rather, it drives specific immunomodulatory and nociceptive physiological changes:

-

Gastrointestinal & Nociceptive Safety: Unlike opioid or cannabinoid receptor agonists, GPR35 activation by TC-G 1001 is not linked to central nervous system (CNS) side effects such as sedation[3]. Instead, it exerts an anti-nociceptive effect by inhibiting TRPA1-mediated colonic nociceptor activation and suppressing Substance P release[3].

-

Osteoclast Viability & Bone Resorption: In primary human bone cells, TC-G 1001 reduces osteoclast bone resorption and TRAP activity[2]. Mechanistically, it suppresses the phosphorylation of c-Src and Akt, which downregulates the expression of MMP9[2]. While this reduces osteoclast "viability" and function, it is a targeted therapeutic effect for conditions like osteoporosis, rather than a systemic cytotoxic event[2].

Mechanistic signaling pathway of TC-G 1001 via human GPR35 activation and physiological outcomes.

Off-Target Liability and Counter-Screening

Early GPR35 agonists, such as Zaprinast, were originally characterized as inhibitors of phosphodiesterases (PDE5 and PDE6)[2]. This dual activity complicates safety profiling, as PDE inhibition causes vasodilation and visual disturbances. TC-G 1001 was developed to offer a cleaner pharmacological profile. It lacks the significant PDE5/6 off-target liabilities of its predecessors, making it a superior tool for isolating GPR35-specific biology[2].

Quantitative Pharmacological & Toxicity Profiling

To facilitate rapid comparison during drug development, the quantitative data regarding TC-G 1001's safety, potency, and off-target profile is summarized below.

Table 1: Pharmacological Profile & Species Selectivity

| Parameter | Human GPR35 | Mouse GPR35 | Rat GPR35 | Assay Type |

|---|

| Potency (pEC

Table 2: Comparative Off-Target Liability Matrix

| Compound | Primary Target | Known Off-Target Liabilities | Cellular Toxicity Risk |

|---|---|---|---|

| TC-G 1001 | GPR35 | Minimal (Highly selective) | Low (Maintains HepG2/PBMC viability) |

| Zaprinast | GPR35 | PDE5, PDE6 | Moderate (Vasodilation, PDE-mediated artifacts) |

| Lodoxamide | GPR35 | Unknown systemic in rodents | Low (Topical application primarily) |

Self-Validating Experimental Workflows

Because TC-G 1001 requires specific handling (soluble to 10 mM in DMSO with sonication[4]), experimental artifacts such as compound precipitation or DMSO-induced cytotoxicity are common. The following protocols are designed as self-validating systems , incorporating internal controls to distinguish true compound toxicity from solvent artifacts.

Hierarchical workflow for evaluating the preclinical safety and toxicity of TC-G 1001.

Protocol 1: High-Throughput Hepatotoxicity & Cell Viability Counter-Screen

Causality: HepG2 cells are utilized to assess baseline hepatotoxicity. Because TC-G 1001 requires DMSO, the final assay concentration of DMSO must be strictly capped at

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute TC-G 1001 in 100% anhydrous DMSO to a 10 mM stock. Critical Step: Warm the tube to 37°C and sonicate for 5–10 minutes to ensure complete dissolution and prevent micro-precipitates that mimic cytotoxic events[4].

-

Cell Seeding: Plate HepG2 cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5%

. -

Compound Dosing (Self-Validation):

-

Test Wells: Treat with TC-G 1001 at log-scale concentrations (1 nM to 10 µM).

-

Vehicle Control: Treat with 0.1% DMSO (matches the highest solvent concentration in test wells).

-

Positive Toxicity Control: Treat with 10 µM Staurosporine (induces apoptosis).

-

-

Incubation: Incubate the plates for 48 hours.

-

Viability Readout: Add 100 µL of CellTiter-Glo® (ATP-dependent luminescence assay) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

-

Data Analysis: Normalize luminescence signals to the vehicle control. A drop in ATP signal

compared to the vehicle control indicates cytotoxicity.

Protocol 2: Phosphodiesterase (PDE) Off-Target Liability Screen

Causality: To definitively prove that TC-G 1001's effects are GPR35-mediated and not due to historical PDE5/6 inhibition (like Zaprinast), a comparative enzymatic cleavage assay is required[2].

Step-by-Step Methodology:

-

Enzyme Preparation: Isolate or purchase recombinant human PDE5 and PDE6. Prepare in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM

, 1.7 mM EGTA). -

Substrate Addition: Utilize a fluorogenic cGMP substrate (e.g., 1 µM fluorescent-cGMP) which increases in fluorescence polarization upon cleavage by PDEs.

-

Compound Incubation:

-

Group A (Test): TC-G 1001 (10 µM).

-

Group B (Positive Control): Zaprinast (10 µM) – validates the assay's ability to detect PDE inhibition.

-

Group C (Negative Control): Buffer + 0.1% DMSO.

-

-

Kinetic Readout: Measure fluorescence polarization (Ex: 485 nm, Em: 528 nm) continuously for 60 minutes.

-

Validation Logic: If TC-G 1001 shows an enzymatic cleavage curve identical to the negative control, while Zaprinast shows a flattened curve (inhibition), TC-G 1001 is validated as lacking PDE off-target toxicity.

References

-

G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells Source: PMC (National Institutes of Health) URL:[Link]

-

Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 Source: ACS Pharmacology & Translational Science URL:[Link]

-

GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocrick.com [biocrick.com]

Preliminary Studies Using TC-G 1001: Investigating GPR35-Mediated Signaling and Osteoclast Regulation

Executive Summary

The orphan G protein-coupled receptor 35 (GPR35) has emerged as a critical regulatory node in inflammatory, metabolic, and skeletal pathways. Historically, the pharmacological characterization of GPR35 was hindered by the lack of highly potent and selective ligands, with early studies relying on low-affinity compounds like zaprinast or pamoic acid. TC-G 1001 (also known as GPR35 agonist 2) represents a paradigm shift in GPR35 pharmacology. As a highly potent, synthetic GPR35 agonist, it provides researchers with a precise chemical probe to dissect receptor function[1].

This technical guide outlines the pharmacological profile of TC-G 1001, details the mechanistic causality of its downstream signaling, and provides field-proven, self-validating experimental protocols for evaluating its effects in primary human cell models, specifically focusing on its recently discovered role in osteoclast inhibition[2].

Pharmacological Profile and Quantitative Data

When designing preliminary studies, understanding the physicochemical and binding kinetics of your probe is paramount. TC-G 1001 exhibits a striking species-specific selectivity, displaying a 1000-fold greater potency at human GPR35 relative to mouse and rat orthologs[1]. This necessitates the use of human-derived cell lines or humanized animal models for accurate translational studies.

Table 1: Quantitative Pharmacological Profile of TC-G 1001

| Parameter | Value / Description | Experimental Significance |

| Chemical Name | 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid | Defines structural interactions with the GPR35 binding pocket. |

| Target | GPR35 (Agonist) | Highly selective over other GPCRs. |

| EC₅₀ (β-arrestin assay) | ~26 nM (pEC₅₀ = 7.59) | Indicates robust recruitment of β-arrestin, useful for desensitization studies[3]. |

| EC₅₀ (Ca²⁺ release assay) | ~3.2 nM (pEC₅₀ = 8.36) | Demonstrates high-potency Gαq-i5 chimeric coupling[3]. |

| Species Selectivity | 1000-fold preference for human GPR35 | Dictates the selection of human primary cells (e.g., PBMCs) over murine models[1]. |

| Solubility | Soluble to 10 mM in DMSO | Requires sonication and gentle warming (37°C) for optimal stock preparation[4]. |

Mechanistic Causality: GPR35 Signaling Dynamics

To design a robust experiment, one must understand why a ligand induces a specific phenotype. GPR35 is a promiscuous coupler, known to interact with Gi/o, G12/13, and in some engineered systems, Gq/11[2].

In primary human osteoclasts, the activation of GPR35 by TC-G 1001 triggers a dual-pathway cascade[2]. First, coupling to Gi/o inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP. Concurrently, coupling to G12/13 modulates the RhoA pathway[2]. The convergence of these pathways results in the profound dephosphorylation of c-Src at the Tyr419 residue, alongside reductions in pAkt and p38[5]. Because phosphorylated c-Src is an absolute requirement for the formation of the actin sealing zone (the "actin ring"), its inhibition physically prevents the osteoclast from adhering to and resorbing bone[5].

Figure 1: GPR35 signaling cascade induced by TC-G 1001.

Self-Validating Experimental Protocols

A hallmark of rigorous pharmacological research is the implementation of self-validating systems. Because TC-G 1001 is a synthetic molecule, any observed phenotypic change must be proven to be receptor-specific rather than an off-target artifact. This is achieved by utilizing ML145 , a highly selective GPR35 antagonist, or GPR35-targeted siRNA, to rescue the baseline phenotype[5].

Protocol A: Gi/o Coupling Validation via cAMP Accumulation

Purpose: To confirm that TC-G 1001 actively engages the Gi/o pathway in your target cells. Because Gi/o inhibits cAMP, you must first artificially elevate cAMP levels to observe the inhibitory effect[5].

-

Cell Preparation: Seed primary human cells (e.g., mature osteoclasts) in a 384-well plate at a density of 5,000 cells/well.

-

Pre-incubation (The Rescue Control): Treat half the wells with 10 µM ML145 (GPR35 antagonist) for 30 minutes. Treat the other half with a DMSO vehicle control.

-

Stimulation: Add 10 µM Forskolin to all wells to directly activate adenylyl cyclase and spike intracellular cAMP levels[5].

-

Agonist Application: Immediately add TC-G 1001 at varying concentrations (1 nM to 10 µM) to generate a dose-response curve.

-

Detection: Incubate for 30 minutes, lyse the cells, and measure cAMP using a TR-FRET based assay (e.g., LANCE Ultra cAMP kit).

-

Data Interpretation: A successful assay will show a concentration-dependent decrease in cAMP in the vehicle group, which is completely abolished (rescued) in the ML145 pre-treated group.

Protocol B: Osteoclast Differentiation and Bone Resorption Assay

Purpose: To evaluate the functional, physiological impact of TC-G 1001 on bone remodeling[2].

-

Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.

-

Differentiation: Culture PBMCs on bovine bone slices in α-MEM supplemented with 10% FBS, 25 ng/mL M-CSF, and 50 ng/mL RANKL for 7–14 days until multinucleated osteoclasts form.

-

Treatment: Replace media with fresh differentiation media containing either:

-

Vehicle (DMSO)

-

TC-G 1001 (1 µM)

-

TC-G 1001 (1 µM) + ML145 (10 µM)

-

TC-G 1001 (1 µM) + GPR35 siRNA (transfected 48h prior)[5]

-

-

TRAP Staining: After 72 hours of treatment, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP) to quantify osteoclast viability and multinucleation[2].

-

Resorption Quantification: Remove the cells from the bone slices using mechanical agitation or sodium hypochlorite. Stain the bone slices with toluidine blue or use confocal microscopy to quantify the area of resorption pits and trenches[2].

Figure 2: Workflow for validating TC-G 1001 in primary osteoclasts.

Future Directions in Drug Development

The preliminary data generated using TC-G 1001 highlights GPR35 as a highly tractable therapeutic target. In the context of osteoporosis, the anti-resorptive activity of GPR35 agonists has been shown to be comparable to current clinical standards like denosumab and alendronic acid in in vitro settings[6]. Future studies utilizing TC-G 1001 should focus on elucidating the exact structural interactions via Cryo-EM and expanding in vivo profiling using humanized GPR35 mouse models to bypass the compound's inherent species selectivity.

References

-

G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells Source: bioRxiv / National Institutes of Health (NIH) URL:[Link]

-

6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: a powerful tool for studying orphan G protein-coupled receptor GPR35 Source: Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. TC-G 1001 | GPR35 | Tocris Bioscience [tocris.com]

- 2. G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR35 agonist 2 | GPR | Arrestin | TargetMol [targetmol.com]

- 4. biocrick.com [biocrick.com]

- 5. G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Comprehensive In Vitro Pharmacological Profiling of GPR35 using the Selective Agonist TC-G 1001

Introduction & Mechanistic Rationale

G protein-coupled receptor 35 (GPR35) has emerged as a critical metabolic and immunological sensor, implicated in inflammatory bowel disease, cardiovascular remodeling, and oncology[1]. While early research relied on low-potency reference agonists like zaprinast or kynurenic acid (KYNA), the development of TC-G 1001 (also known as GPR35 Agonist 2) revolutionized the field. TC-G 1001 is a highly potent, synthetic, species-selective agonist that exhibits over 1000-fold greater potency at human GPR35 compared to rodent orthologs, making it the gold standard for in vitro target validation[2].

Understanding the pleiotropic signaling of GPR35 is essential for robust assay design. Depending on the cellular context, GPR35 predominantly couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) and downstream kinase signaling (e.g., p-Src)[3]. Concurrently, GPR35 activation triggers β-arrestin recruitment, facilitating receptor internalization and desensitization[4]. In engineered systems or specific primary cells, GPR35 can also mobilize intracellular calcium (Ca²⁺) via Gαq/11 or through the use of chimeric G-proteins (e.g., Gαq-i5)[2].

Mechanistic Overview

Fig 1: GPR35 signaling pathways activated by TC-G 1001, highlighting Gi/o, Gq, and β-arrestin axes.

Quantitative Pharmacological Profile

To establish a self-validating experimental system, researchers must benchmark against known reference compounds[2]. The table below summarizes the expected in vitro potency (EC₅₀) of TC-G 1001 across orthogonal assay platforms.

| Assay Modality | Target Receptor | Primary Readout | TC-G 1001 EC₅₀ | Zaprinast EC₅₀ (Ref) |

| Intracellular Ca²⁺ Flux | Human GPR35 (Gαq-i5) | Fluo-4 Fluorescence | ~3.2 nM | ~1.4 µM |

| β-Arrestin Recruitment | Human GPR35 | Chemiluminescence | ~26.0 nM | ~3.1 µM |

| cAMP Inhibition | Human GPR35 (Gi/o) | TR-FRET | < 10.0 nM | ~1.0 µM |

Experimental Design & Causality

A rigorous in vitro screening cascade for GPR35 requires orthogonal validation to eliminate assay-specific artifacts.

-

Why use a Calcium Flux Assay? While endogenous GPR35 is primarily Gi-coupled, measuring real-time Ca²⁺ flux via a FLIPR (Fluorescent Imaging Plate Reader) is highly amenable to high-throughput screening. This is achieved by co-expressing a chimeric Gαq-i5 protein, which hijacks the Gi-coupled receptor signal and redirects it through the Gq/Phospholipase C (PLC) pathway to release ER calcium[2].

-

Why use a Forskolin-induced cAMP Assay? To measure endogenous Gi/o activity, baseline cAMP levels are typically too low to detect a meaningful decrease. By pre-stimulating adenylyl cyclase with Forskolin, we artificially elevate the cAMP "window." The addition of TC-G 1001 will then dose-dependently suppress this Forskolin-induced cAMP spike[3].

-

Self-Validation: Every assay plate must include a positive control (Zaprinast) and a selective GPR35 antagonist (e.g., ML145) to prove that the observed signal is strictly GPR35-dependent[5].

Step-by-Step In Vitro Assay Protocols

Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)

-

Objective : Measure GPR35 activation via Gαq-i5 mediated calcium flux.

-

Step 1: Cell Seeding : Seed HEK293 cells stably expressing human GPR35 and Gαq-i5 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

-

Step 2: Dye Loading : Remove media and add 20 µL/well of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

-

Step 3: Compound Preparation : Prepare a 10 mM stock of in 100% DMSO[6]. Perform 1:3 serial dilutions in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.

-

Step 4: Antagonist Pre-incubation (Validation Step) : For specificity validation, pre-incubate designated control wells with 1 µM ML145 for 15 minutes prior to agonist addition[3].

-

Step 5: Kinetic Read : Transfer the plate to a FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 10 µL of TC-G 1001 dilutions and record fluorescence continuously for 3 minutes.

-

Step 6: Data Analysis : Calculate the maximum minus minimum (Max-Min) fluorescence. Plot against log[agonist] to determine the EC₅₀.

Protocol B: Gi/o-Mediated cAMP Inhibition Assay (TR-FRET)

-

Objective : Quantify the Gi/o-mediated suppression of cAMP using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Step 1: Cell Preparation : Harvest GPR35-expressing cells and resuspend in stimulation buffer containing 0.5 mM IBMX (a broad-spectrum PDE inhibitor to prevent cAMP degradation).

-

Step 2: Co-stimulation : Add 5 µL of cell suspension (approx. 5,000 cells) to a 384-well white plate. Add 5 µL of a 2X compound mixture containing both TC-G 1001 (serial dilutions) and Forskolin (typically 1-10 µM, pre-determined to yield an EC₈₀ cAMP response)[3].

-

Step 3: Incubation : Incubate for 30–45 minutes at room temperature. (Causality note: Co-addition is crucial because GPR35 activation must actively counteract the adenylyl cyclase stimulation driven by Forskolin).

-

Step 4: Detection : Add TR-FRET lysis/detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Incubate for 1 hour.

-

Step 5: Measurement : Read on a TR-FRET compatible microplate reader. A decrease in TR-FRET signal corresponds to an increase in intracellular cAMP; therefore, TC-G 1001 will cause a dose-dependent recovery of the TR-FRET signal.

Protocol C: β-Arrestin Recruitment Assay (Enzyme Complementation)

-

Objective : Assess non-G-protein mediated signaling and receptor desensitization.

-

Step 1: Cell Seeding : Use engineered cells co-expressing GPR35-ProLink and β-Arrestin-Enzyme Acceptor (EA). Seed at 10,000 cells/well in a 384-well plate.

-

Step 2: Agonist Treatment : Add TC-G 1001 serial dilutions. Incubate for 90 minutes at 37°C. (Causality note: β-arrestin recruitment is kinetically slower than calcium flux; a 90-minute incubation ensures steady-state complex formation)[4].

-

Step 3: Detection : Add the chemiluminescent detection substrate. Incubate for 60 minutes at room temperature in the dark.

-

Step 4: Readout : Measure luminescence. Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

References

-

BioChemPartner. "GPR Receptors and Selective Antagonists (ML145)". URL: [Link]

-

Semantic Scholar. "Identification of GPR35-associated metabolic characteristics through LC-MS/MS-based metabolomics". URL: [Link]

-

JBMR Plus (Oxford Academic). "G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells" (2025). URL: [Link]

-

Neuropharmacology. "The emerging pharmacology and function of GPR35 in the nervous system" (2017). URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. TC-G 1001 | GPR35 | Tocris Bioscience [tocris.com]

- 3. G protein-coupled receptor 35 stimulation reduces osteoclast activity in primary human bone cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arrestin (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. GPR | BioChemPartner [biochempartner.com]

- 6. GPR35 agonist 2 | GPR | Arrestin | TargetMol [targetmol.com]

Application Note: Advanced Profiling of GPR35 using TC-G 1001 in Cell-Based Assays

Executive Summary

G Protein-Coupled Receptor 35 (GPR35) has emerged as a critical therapeutic target in inflammatory diseases, gastrointestinal disorders, and skeletal remodeling (osteoporosis). However, the deorphanization of GPR35 has been complicated by the low potency of endogenous ligands (e.g., kynurenic acid) and profound species-specific pharmacology.

TC-G 1001 (also known as GPR35 agonist 2) is a highly potent, synthetic small-molecule agonist of GPR35. This application note provides drug development professionals and molecular pharmacologists with field-proven, self-validating protocols for utilizing TC-G 1001 in cell-based assays. By anchoring experimental design in mechanistic causality—specifically addressing Gi/o coupling, G12/13 pathways, and critical species selectivity—this guide ensures robust, reproducible data acquisition.

Mechanistic Grounding & Species Selectivity

To design a reliable assay, one must first understand the pharmacological quirks of the target. GPR35 is notorious for its evolutionary divergence. TC-G 1001 displays a 1000-fold greater potency at human GPR35 compared to its mouse and rat orthologs[1].

Causality in Model Selection: Attempting to use TC-G 1001 in wild-type murine cell lines (e.g., RAW264.7 macrophages) will result in false negatives or require micromolar concentrations that induce off-target toxicity. Therefore, assays must utilize humanized recombinant cell lines (e.g., HEK293-hGPR35) or primary human cells (e.g., human peripheral blood mononuclear cell-derived osteoclasts) [2].

Upon binding human GPR35, TC-G 1001 stabilizes a conformation that primarily recruits Gi/o and G12/13 heterotrimeric G-proteins, alongside β-arrestin-2 [1]. The activation of Gi/o inhibits adenylyl cyclase (lowering cAMP), while G12/13 activates Src kinases (pSrc), ultimately downregulating transcription factors like NFκB and CREB to drive phenotypic changes, such as the reduction of osteoclast bone resorption[2].

Figure 1: Mechanism of Action of TC-G 1001 via human GPR35 signaling cascades.

Quantitative Pharmacological Profile

When establishing dose-response curves, use the following validated metrics as your baseline expectations. Deviations from these ranges usually indicate issues with cell surface expression or reagent degradation.

| Assay Type | Pathway / Readout | Potency (pEC₅₀) | Approx. EC₅₀ | Species Selectivity |

| Intracellular Calcium | Gαq-i5 Chimeric Ca²⁺ Release | 8.36 | 3.2 nM | hGPR35 > m/rGPR35 |

| β-Arrestin Recruitment | BRET / PathHunter | 7.59 | 26.0 nM | hGPR35 > m/rGPR35 |

| IP1 Accumulation | Gq-coupled IP1 generation | N/A | N/A | 1000-fold (Human vs Rodent) |

Data synthesized from Tocris Bioscience and TargetMol technical specifications [1][3].

Designing a Self-Validating Assay System

A common pitfall in GPCR pharmacology is mistaking off-target small molecule effects for on-target agonism. To establish a self-validating system , your experimental workflow must incorporate logical "circuit breakers."

The Causality Loop:

-

The Agonist: TC-G 1001 drives the signal.

-

The Receptor Gate: Co-treatment with ML145 (a highly specific GPR35 antagonist) must abolish the TC-G 1001 signal. If the signal persists, TC-G 1001 is acting off-target in your specific cell line [2].

-

The Pathway Gate: Pre-treatment with Pertussis Toxin (PTx) uncouples Gi/o from the receptor. If the TC-G 1001 effect on cAMP or pSrc is abolished by PTx, you have definitively proven Gi/o-dependent causality [2].

Figure 2: Self-validating experimental workflow for TC-G 1001 cell-based assays.

Step-by-Step Experimental Protocols

Reagent Preparation

-

TC-G 1001 Stock: Reconstitute TC-G 1001 powder in anhydrous DMSO to a concentration of 10 mM. Sonication may be required for complete dissolution [3]. Store aliquots at -20°C.

-

Working Solutions: Perform serial dilutions in assay buffer. Ensure the final DMSO concentration in the cell assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol A: Gi/o-Coupled cAMP Inhibition Assay (TR-FRET / AlphaLISA)

Causality Note: Because GPR35 is Gi/o-coupled, it actively suppresses adenylyl cyclase. In a resting cell, basal cAMP is already near zero. To measure an inhibitory effect, you must first artificially stimulate cAMP production using Forskolin.

-

Cell Seeding: Plate HEK293-hGPR35 cells (or primary human osteoclasts) in a white 384-well optiplate at 5,000 cells/well. Incubate overnight.

-

Antagonist Pre-incubation (The Control): To designated control wells, add 10 µM ML145 (GPR35 antagonist) and incubate for 15 minutes at 37°C.

-

Agonist Treatment: Add TC-G 1001 (dose-response range: 0.1 nM to 10 µM) to the wells.

-

Forskolin Stimulation: Immediately add Forskolin (final concentration 10 µM) to all wells to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.

-

Lysis & Detection: Add TR-FRET or AlphaLISA cAMP detection reagents (e.g., LANCE assay kit) according to the manufacturer's protocol [2].

-

Readout: Measure time-resolved fluorescence. Expected Result: Wells treated with TC-G 1001 will show a dose-dependent decrease in the Forskolin-induced cAMP signal. ML145 will rescue the cAMP levels.

Protocol B: Phenotypic Assay – Osteoclast Bone Resorption

Causality Note: GPR35 activation by TC-G 1001 reduces the phosphorylation of NFκB, preventing its nuclear translocation. This downregulates MMP9 and TRAP, ultimately halting the osteoclast's ability to resorb bone [2].

-

Differentiation: Differentiate human peripheral blood mononuclear cells (PBMCs) into mature osteoclasts using M-CSF (25 ng/mL) and RANKL (50 ng/mL) on bovine bone slices for 7-10 days.

-

Treatment Phase: Replace media with fresh differentiation media containing either:

-

Vehicle (0.1% DMSO)

-

TC-G 1001 (1 µM)

-

TC-G 1001 (1 µM) + ML145 (10 µM)

-

-

Incubation: Culture for an additional 48 hours.

-

TRAP Activity (Supernatant): Collect conditioned media and measure Tartrate-Resistant Acid Phosphatase (TRAP) enzyme activity using a colorimetric assay (absorbance at 405 nm).

-

Resorption Pit Quantification: Remove cells from the bone slices using sodium hypochlorite. Stain the slices with toluidine blue.

-

Readout: Quantify the area of resorption pits and trenches using light microscopy and image analysis software (e.g., ImageJ). Expected Result: TC-G 1001 significantly reduces resorption pit area; co-treatment with ML145 restores normal resorptive activity.

Troubleshooting & Best Practices

-

Loss of Potency over Time: TC-G 1001 in DMSO is susceptible to freeze-thaw degradation. If the EC₅₀ shifts to the right (e.g., from 3 nM to >50 nM in Ca²⁺ assays), discard the stock and prepare a fresh aliquot.

-

High Background in Phospho-Assays: When measuring downstream targets like pSrc or p-NFκB via AlphaLISA, ensure cells are serum-starved for at least 4 hours prior to TC-G 1001 stimulation to reduce basal kinase activity [2].

-